Aluminum monoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

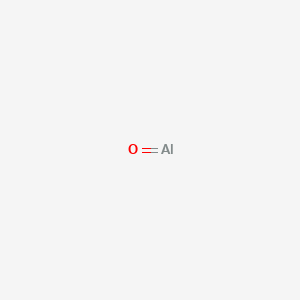

Aluminum monoxide, also known as aluminum(II) oxide, is a compound composed of aluminum and oxygen with the chemical formula AlO. It is a diatomic molecule and is one of the less common oxides of aluminum. This compound has been detected in the gas phase after the explosion of aluminized grenades in the upper atmosphere and in stellar absorption spectra . It is a rare example of an aluminum compound in the +2 oxidation state, as aluminum typically exists in the +3 oxidation state.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminum monoxide can be synthesized through high-temperature reactions involving aluminum and oxygen. One common method involves the reaction of aluminum vapor with oxygen gas at elevated temperatures. The reaction can be represented as: [ 2Al(g) + O_2(g) \rightarrow 2AlO(g) ]

Industrial Production Methods: There are no large-scale industrial methods for producing this compound due to its instability and reactivity. It is primarily studied in laboratory settings for research purposes.

Types of Reactions:

-

Oxidation: this compound can undergo further oxidation to form aluminum oxide (Al₂O₃). [ 4AlO(g) + O_2(g) \rightarrow 2Al_2O_3(s) ]

-

Reduction: this compound can be reduced back to elemental aluminum under certain conditions. [ AlO(g) + H_2(g) \rightarrow Al(s) + H_2O(g) ]

Common Reagents and Conditions:

Oxidation: Oxygen gas (O₂) is commonly used as the oxidizing agent.

Reduction: Hydrogen gas (H₂) can be used as the reducing agent.

Major Products Formed:

Oxidation: Aluminum oxide (Al₂O₃)

Reduction: Elemental aluminum (Al) and water (H₂O)

Aplicaciones Científicas De Investigación

Aluminum monoxide has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its applications include:

Mecanismo De Acción

The mechanism of action of aluminum monoxide involves its ability to participate in oxidation-reduction reactions. In oxidation reactions, this compound donates electrons to oxygen, forming aluminum oxide. In reduction reactions, this compound accepts electrons from reducing agents such as hydrogen, forming elemental aluminum and water. The molecular targets and pathways involved in these reactions are primarily related to the transfer of electrons between this compound and other reactants.

Comparación Con Compuestos Similares

Aluminum oxide (Al₂O₃): The most common form of aluminum oxide, occurring naturally as corundum, sapphire, and ruby.

Aluminum(I) oxide (Al₂O): Another less common oxide of aluminum.

Comparison:

Stability: Aluminum oxide (Al₂O₃) is much more stable than aluminum monoxide (AlO) and is widely used in industrial applications. This compound is less stable and primarily studied for research purposes.

Oxidation State: this compound has aluminum in the +2 oxidation state, whereas aluminum oxide has aluminum in the +3 oxidation state.

Applications: Aluminum oxide is used extensively in industries such as ceramics, abrasives, and refractories, while this compound is mainly of interest in scientific research.

This compound’s unique properties and reactivity make it an interesting compound for scientific study, despite its limited practical applications compared to more stable aluminum oxides.

Propiedades

Número CAS |

14457-64-8 |

|---|---|

Fórmula molecular |

AlHO |

Peso molecular |

43.989 g/mol |

Nombre IUPAC |

oxoalumane |

InChI |

InChI=1S/Al.O.H |

Clave InChI |

AQEZCDJYCYMVIB-UHFFFAOYSA-N |

SMILES |

O=[Al] |

SMILES canónico |

O=[AlH] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate](/img/structure/B1219106.png)